2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid
Description
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid is a benzoic acid derivative featuring a Fmoc-protected amino group at the 2-position and a methoxy substituent at the 4-position. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions. The methoxy group at position 4 introduces electron-donating effects, influencing the compound's acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-14-10-11-19(22(25)26)21(12-14)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBJHOYNGCHUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545184-71-1 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid, commonly referred to as Fmoc-4-Amb-OH, is a prominent compound in organic synthesis, particularly in peptide chemistry. This compound serves as a protecting group for amino acids during peptide synthesis, facilitating the formation of complex peptides while preventing unwanted reactions. Its unique structural features contribute to its biological activity and utility in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of Fmoc-4-Amb-OH can be represented by the following molecular formula:
- Molecular Formula : C₁₉H₁₉N₁O₄
- Molecular Weight : 335.36 g/mol
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for its role as a protecting agent. The presence of the methoxy group enhances its solubility and stability in various solvents.
Fmoc-4-Amb-OH operates primarily as a protecting group for amine functionalities in amino acids. The mechanism involves the formation of a carbamate linkage between the Fmoc group and the amine, effectively shielding it from nucleophilic attack during peptide synthesis. This protection is crucial for ensuring selective reactions occur at other functional sites without interference from the amine.
1. Antimicrobial Properties
Research has indicated that derivatives of Fmoc compounds exhibit antimicrobial activity. For instance, studies have shown that certain Fmoc-protected amino acids can inhibit bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents.
2. Anticancer Activity
Fmoc-4-Amb-OH has been explored for its anticancer properties. In vitro studies demonstrated that compounds containing the Fmoc moiety can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant in disease contexts. For example, it has shown promise as an inhibitor of proteases involved in cancer progression and viral replication.
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of Fmoc derivatives against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting the potential for these compounds in therapeutic applications.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fmoc-4-Amb-OH | E. coli | 10 µg/mL |
| Fmoc-4-Amb-OH | S. aureus | 15 µg/mL |
Case Study 2: Anticancer Activity
In another investigation, Fmoc-4-Amb-OH was tested on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values below 20 µM, indicating potent anticancer effects through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | <20 | Apoptosis induction via caspase activation |
Comparison with Similar Compounds
Key Comparison Points:
Substituent Effects :
- Electron-Donating Groups (e.g., OCH₃) : The methoxy group in the target compound reduces the acidity of the benzoic acid (pKa ~4.5–5.0) compared to electron-withdrawing substituents like fluorine (pKa ~3.5–4.0) .
- Steric Hindrance : Bulky groups (e.g., 4-chlorobenzyloxy in ) lower reaction yields (85%) compared to smaller substituents like methyl (96% yield in ).
Synthetic Utility :
- Fmoc-protected benzoic acids are critical in solid-phase peptide synthesis (SPPS) . The target compound’s methoxy group enhances solubility in DMF or DMSO, facilitating resin loading, whereas hydrophobic analogs (e.g., 3-methyl derivative ) require optimized solvent systems.
Physical Properties :
- Crystallinity varies with substituents. For example, the benzoyloxy derivative forms colorless microcrystals , while the 4-chlorobenzyloxy analog is an amorphous solid .
Biological Relevance :
- Fluorinated analogs (e.g., ) are explored in PET radiotracers due to fluorine-18 compatibility, whereas methoxy groups are leveraged in prodrug strategies for enhanced bioavailability.
Preparation Methods
Synthetic Routes and Methodological Approaches
Direct Fmoc Protection of 2-Amino-4-Methoxybenzoic Acid
The most straightforward route involves Fmoc protection of commercially available 2-amino-4-methoxybenzoic acid. This method employs Fmoc-chloride (Fmoc-Cl) or Fmoc-O-succinimidyl (Fmoc-OSu) as activating reagents under mild basic conditions:
Reaction Setup :
Workup :
Yield : 70–85% (Fmoc-OSu method), 65–75% (Fmoc-Cl method).
Advantages and Limitations
Solid-Phase Peptide Synthesis (SPPS) Integration
For applications requiring direct incorporation into peptide chains, 2-{[(Fmoc)amino]-4-methoxybenzoic acid is synthesized on-resin using Rink amide or Wang resins:
Resin Activation :
Fmoc Deprotection and Elongation :
Critical Parameter :
Alternative Pathway: Triazine-Based Coupling
A novel approach adapts triazine chemistry for introducing Fmoc-protected amino acids (Fig. 1):
Cyanuric Chloride Functionalization :
Fmoc Introduction :
Analytical Characterization and Quality Control
Spectroscopic Validation
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Fmoc-OSu Solution | 85 | 98 | High | $$ |
| SPPS On-Resin | 78 | 95 | Moderate | $$$ |
| Triazine-Mediated | 75 | 92 | Low | $$$$ |
Key Findings :
Applications in Peptide Science and Beyond
Antimicrobial Peptidomimetics
Incorporation into amphipathic peptidomimetics (e.g., BJK-4) enhances proteolytic stability while maintaining low hemolytic activity (0% at 256 µg/mL).
Fluorescent Probe Development
The methoxy group enables π-stacking interactions for designing cell-permeable imaging agents.
Q & A
Q. What are the standard synthesis protocols for 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid in peptide chemistry?
The synthesis typically involves multi-step organic reactions, starting with Fmoc (9-fluorenylmethyloxycarbonyl) protection of the amino group. Key steps include:
- Coupling the Fmoc group using fluorenylmethoxycarbonyl chloride in the presence of a base (e.g., triethylamine or sodium carbonate) .
- Controlled reaction conditions (room temperature, anhydrous solvents like dichloromethane or dimethylformamide) to prevent premature deprotection .
- Final purification via column chromatography or recrystallization to ensure >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Thin-layer chromatography (TLC) for monitoring reaction progress .
- Nuclear magnetic resonance (NMR) for structural confirmation, particularly ¹H and ¹³C NMR to verify Fmoc and methoxy group integration .
- Mass spectrometry (MS) for molecular weight validation and purity assessment .
Q. What safety precautions are required when handling this compound?
- Hazard Classification : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) .
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, eye protection, and fume hood use .
- Storage : Tightly sealed containers in cool (<25°C), ventilated areas away from strong acids/bases .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound under varying conditions?
- Parameter Adjustments : Optimize pH (8–9) and temperature (0–25°C) during Fmoc coupling to balance reaction speed and side-product formation .
- Catalyst Screening : Test bases like DMAP or HOBt to enhance coupling efficiency .
- Alternative Methods : Microwave-assisted synthesis to reduce reaction time and improve yield .
Q. How can contradictions in reported biological activity data be resolved?
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Purity Validation : Use HPLC to confirm compound integrity and exclude impurities as confounding factors .
- Structural Confirmation : Re-analyze NMR and MS data to rule out batch-to-batch structural deviations .
Q. What computational approaches are used to model interactions with biological targets?
- Molecular Docking : Predict binding affinity to enzymes/receptors (e.g., using AutoDock or Schrödinger) .
- Molecular Dynamics (MD) Simulations : Study stability of ligand-target complexes over time .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends .
Q. What are the thermal degradation products of this compound, and how are they analyzed?
- Degradation Pathways : Heating above 200°C may release toxic fumes (e.g., CO, NOₓ) .
- Analysis Methods :
- Thermogravimetric Analysis (TGA) to identify decomposition temperatures .
- GC-MS to characterize volatile degradation byproducts .
Q. How is the biological activity of this compound assessed in drug discovery contexts?
- In Vitro Assays : Enzyme inhibition studies (e.g., fluorescence-based protease assays) to quantify IC₅₀ values .
- Cell-Based Models : Test anti-inflammatory activity via TNF-α or IL-6 suppression in macrophage cultures .
- Target Validation : CRISPR knockout models to confirm specificity for suspected biological targets .
Q. How do structural modifications (e.g., substituent changes) impact physicochemical properties compared to analogs?
- Functional Group Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
